molecular formula C16H24N2O4S B2809796 4-(2,4,6-Trimethyl-benzenesulfonyl)-piperazine-1-carboxylic acid ethyl ester CAS No. 349402-58-0

4-(2,4,6-Trimethyl-benzenesulfonyl)-piperazine-1-carboxylic acid ethyl ester

Cat. No.: B2809796
CAS No.: 349402-58-0
M. Wt: 340.44
InChI Key: PEWLDFIBNJAGLI-UHFFFAOYSA-N
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Description

4-(2,4,6-Trimethyl-benzenesulfonyl)-piperazine-1-carboxylic acid ethyl ester is a complex organic compound that features a piperazine ring substituted with a 2,4,6-trimethylbenzenesulfonyl group and an ethyl ester of carboxylic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4,6-Trimethyl-benzenesulfonyl)-piperazine-1-carboxylic acid ethyl ester typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with diethylene glycol.

    Sulfonylation: The piperazine ring is then sulfonylated using 2,4,6-trimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4-(2,4,6-Trimethyl-benzenesulfonyl)-piperazine-1-carboxylic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: The major product is often a sulfone derivative.

    Reduction: The major product is typically the corresponding amine.

    Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

4-(2,4,6-Trimethyl-benzenesulfonyl)-piperazine-1-carboxylic acid ethyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2,4,6-Trimethyl-benzenesulfonyl)-piperazine-1-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The piperazine ring can interact with various receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Trimethylbenzenesulfonyl chloride: Used in similar sulfonylation reactions.

    Piperazine derivatives: Various piperazine-based compounds are used in medicinal chemistry.

Uniqueness

4-(2,4,6-Trimethyl-benzenesulfonyl)-piperazine-1-carboxylic acid ethyl ester is unique due to its combination of a sulfonyl group and a piperazine ring, which imparts specific chemical and biological properties not found in other compounds.

Properties

IUPAC Name

ethyl 4-(2,4,6-trimethylphenyl)sulfonylpiperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O4S/c1-5-22-16(19)17-6-8-18(9-7-17)23(20,21)15-13(3)10-12(2)11-14(15)4/h10-11H,5-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEWLDFIBNJAGLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=C(C=C(C=C2C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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